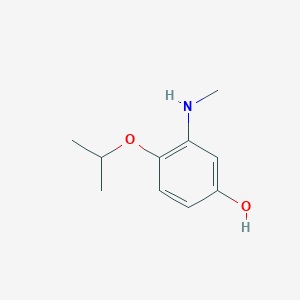

4-Isopropoxy-3-(methylamino)phenol

Description

Properties

Molecular Formula |

C10H15NO2 |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

3-(methylamino)-4-propan-2-yloxyphenol |

InChI |

InChI=1S/C10H15NO2/c1-7(2)13-10-5-4-8(12)6-9(10)11-3/h4-7,11-12H,1-3H3 |

InChI Key |

YIEIFAMZGOTOHY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)O)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(METHYLAMINO)-4-(PROPAN-2-YLOXY)PHENOL typically involves multiple steps, starting with the preparation of the phenol derivative One common method involves the alkylation of a phenol compound with an appropriate alkyl halide under basic conditions to introduce the propan-2-yloxy group

Industrial Production Methods

In an industrial setting, the production of 3-(METHYLAMINO)-4-(PROPAN-2-YLOXY)PHENOL may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

3-(METHYLAMINO)-4-(PROPAN-2-YLOXY)PHENOL can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

3-(METHYLAMINO)-4-(PROPAN-2-YLOXY)PHENOL has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound may be studied for its potential biological activity, including its effects on enzymes and cellular pathways.

Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

Industry: It can be used in the production of specialty chemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 3-(METHYLAMINO)-4-(PROPAN-2-YLOXY)PHENOL involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the methylamino and propan-2-yloxy groups can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-Isopropoxy-3-(methylamino)phenol and related phenolic derivatives:

Key Observations:

Substituent Position and Reactivity: The 3- and 4-position substituents in this compound may confer distinct electronic effects compared to 2-substituted analogs like 2-[(Methylamino)methyl]phenol. For example, the meta-directing methylamino group at position 3 could alter electrophilic substitution patterns, while the para-isopropoxy group may enhance steric hindrance . In sulfone derivatives (e.g., 4-(methylamino)-o-(methylsulfonyl)phenol), substituent positioning (ortho vs. meta) directly affects reactivity, with ortho being favored under acidic conditions due to protonation of the amino group .

Biological Activity: 2-[(Methylamino)methyl]phenol demonstrates potent anti-biofilm activity against S. aureus by targeting the SarA regulator, which suppresses virulence factors like α-hemolysin and fibronectin-binding proteins. However, it lacks direct antibacterial effects, highlighting the importance of substituent positioning for specific modes of action . Its methylamino group at position 3 could interact with bacterial targets differently than 2-substituted analogs .

Synthetic Considerations: The synthesis of ortho-substituted derivatives (e.g., 4-(methylamino)-o-(methylsulfonyl)phenol) is pH-dependent, with protonation of the amino group directing nucleophilic attack to the ortho position . Similar regioselectivity challenges may arise in synthesizing this compound, depending on reaction conditions.

Q & A

Q. What are the recommended safety protocols for handling 4-Isopropoxy-3-(methylamino)phenol in laboratory settings?

- Methodological Answer : Handling requires strict adherence to PPE (nitrile gloves, lab coat, safety goggles) and ventilation controls due to its structural similarity to phenolic compounds with irritant properties . Avoid contact with acids, as decomposition may release toxic gases. Store in airtight, light-resistant containers under inert atmospheres (e.g., nitrogen) to prevent oxidation, which is critical given its sensitivity to air . Spill management should involve non-combustible absorbents (e.g., vermiculite) and immediate neutralization of acidic residues.

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Answer : Synthesis typically involves sequential functionalization of the phenol ring. A two-step approach is recommended:

Isopropoxy Introduction : React 3-amino-4-hydroxyphenol with isopropyl bromide under alkaline conditions (e.g., K₂CO₃ in DMF) via nucleophilic aromatic substitution at 80–100°C .

Methylamino Derivatization : Treat the intermediate with methylamine in the presence of a coupling agent (e.g., EDC/HOBt) to ensure regioselective amination. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) yields >90% purity. Monitor reaction progress using TLC (Rf ~0.3 in 1:3 EtOAc/hexane) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., isopropoxy methyl splits at δ 1.2–1.4 ppm; aromatic protons at δ 6.5–7.0 ppm).

- FT-IR : Validate O–H (broad ~3300 cm⁻¹), C–O–C (1250 cm⁻¹), and N–H (1650 cm⁻¹) bonds.

- High-Resolution Mass Spectrometry (HRMS) : Ensure molecular ion alignment with theoretical mass (C₁₀H₁₅NO₂: 181.1103 g/mol).

- HPLC-UV : Assess purity (>99%) using a C18 column (mobile phase: acetonitrile/water, 70:30) .

Advanced Research Questions

Q. How does the electronic environment of the phenol ring influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The electron-donating isopropoxy group at position 4 increases ring electron density, activating positions 2 and 6 for electrophilic attack. In contrast, the methylamino group at position 3 directs nucleophiles via resonance and inductive effects. Comparative studies with brominated analogs (e.g., 4-(3-bromopropoxy)phenol) reveal slower substitution kinetics due to steric hindrance from the isopropyl group . DFT calculations (B3LYP/6-31G*) can model charge distribution to predict regioselectivity.

Q. What strategies can resolve contradictions in stability data observed under varying pH conditions for this compound?

- Methodological Answer : Contradictions often arise from pH-dependent degradation pathways. Systematic stability studies should include:

- Forced Degradation : Expose the compound to acidic (pH 2), neutral (pH 7), and alkaline (pH 12) buffers at 40°C for 14 days.

- Analytical Profiling : Use LC-MS/MS to identify degradation products (e.g., quinone derivatives under oxidative conditions).

- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions. Adjust formulation buffers (e.g., citrate at pH 5–6) to minimize hydrolysis .

Q. What mechanistic insights explain the compound’s susceptibility to oxidative degradation, and how can this be mitigated?

- Methodological Answer : Oxidation occurs via radical-mediated pathways, particularly at the phenolic –OH and methylamino groups. Electron paramagnetic resonance (EPR) studies confirm superoxide radical involvement. Mitigation strategies include:

- Antioxidant Additives : Incorporate 0.1% ascorbic acid or BHT in stock solutions.

- Packaging : Use amber vials with oxygen-absorbing caps.

- Synthetic Modification : Introduce electron-withdrawing substituents (e.g., nitro groups) at non-critical positions to reduce electron density .

Q. How can researchers optimize reaction conditions to improve the yield of this compound during synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Vary temperature (60–120°C), solvent polarity (DMF vs. THF), and base strength (K₂CO₃ vs. NaH).

- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency.

- In Situ Monitoring : Use inline FT-IR to track isopropoxy group incorporation and minimize byproduct formation. Optimal yields (>85%) are achieved at 90°C in DMF with K₂CO₃ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.